molecular formula C29H39Cl3FN9O3 B10854515 1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

Cat. No. B10854515
M. Wt: 687.0 g/mol
InChI Key: RIMZKQNHTPMNER-UHFFFAOYSA-N
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Description

DDO-2093 (dihydrochloride) is a potent inhibitor of the protein-protein interaction between MLL1 and WDR5. This compound has shown significant antitumor activity by selectively inhibiting the catalytic activity of the MLL complex . The compound is often used in scientific research due to its high efficacy and specificity.

Preparation Methods

The synthesis of DDO-2093 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization to achieve the desired inhibitory properties. The exact synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not publicly disclosed but likely involve scalable synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

DDO-2093 (dihydrochloride) primarily undergoes substitution reactions due to its complex structure. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the interaction between MLL1 and WDR5 . The major products formed from these reactions are typically derivatives of the original compound, which retain the inhibitory properties against the MLL complex.

Scientific Research Applications

DDO-2093 (dihydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

DDO-2093 (dihydrochloride) exerts its effects by selectively inhibiting the interaction between MLL1 and WDR5 proteins. This inhibition disrupts the catalytic activity of the MLL complex, leading to reduced methylation of histone H3 at lysine 4 (H3K4). This, in turn, affects the expression of genes regulated by the MLL complex, such as HOXA9 and Meis1 . The molecular targets and pathways involved include the MLL complex and its associated epigenetic modifications.

Comparison with Similar Compounds

DDO-2093 (dihydrochloride) is unique due to its high specificity and potency as an MLL1-WDR5 interaction inhibitor. Similar compounds include:

DDO-2093 (dihydrochloride) stands out due to its enhanced water solubility and stability in its salt form, making it more suitable for various research applications .

properties

Molecular Formula

C29H39Cl3FN9O3

Molecular Weight

687.0 g/mol

IUPAC Name

1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C29H37ClFN9O3.2ClH/c1-19-26(30)21(17-22(32)27(19)31)28(41)34-23-16-20(4-5-25(23)39-10-8-37(2)9-11-39)40-18-24(35-36-40)29(42)33-6-3-7-38-12-14-43-15-13-38;;/h4-5,16-18H,3,6-15,32H2,1-2H3,(H,33,42)(H,34,41);2*1H

InChI Key

RIMZKQNHTPMNER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)N)C(=O)NC2=C(C=CC(=C2)N3C=C(N=N3)C(=O)NCCCN4CCOCC4)N5CCN(CC5)C)Cl.Cl.Cl

Origin of Product

United States

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